Cas no 519-40-4 (1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one)

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one structure
519-40-4 structure
Product Name:1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
Numero CAS:519-40-4
MF:C12H16O4
MW:224.253044128418
CID:1574824
PubChem ID:122841
Update Time:2025-04-21

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
    • 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-1-butanon
    • 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-1-butanone
    • 1-(2,6-Dihydroxy-4-méthoxy-3-méthylphényl)-1-butanone
    • 1-butanone, 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-
    • 2',6'-Dihydroxy-4'-methoxy-3'-methyl-1-butyrophenone
    • 2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone
    • 4-Butyryl-2-methylphloroglucinol 1-Methyl Ether
    • 4-Butyryl-3,5-dihydroxy-1-methoxy-2-methylbenzene
    • Butyrophenone, 2',6'-dihydroxy-4'-methoxy-3'-methyl-
    • 2\',6\'-Dihydroxy-4\'-methoxy-3\'-methylbutyrophenone
    • Butyrophenone,
    • Q27105863
    • CHEMBL214690
    • Aspidinol B
    • AC1L3VD6
    • UNII-6BW75I6CNC
    • 519-40-4
    • 4-BUTYRYL-2-METHYLPHLOROGLUCINOL-1-METHYL ETHER
    • BDBM50191688
    • DTXSID70966225
    • SCHEMBL154937
    • AC1Q5D4W
    • Aspidinol
    • NS00094529
    • ASPIDINOL [MI]
    • GJRJTYFSORWKBE-UHFFFAOYSA-N
    • aspidinol-B
    • 6BW75I6CNC
    • starbld0003668
    • CHEBI:2884
    • 1-(2,6-dihydroxy-4-methoxy-3-methyl-phenyl)butan-1-one
    • Inchi: 1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3
    • Chiave InChI: GJRJTYFSORWKBE-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C=C(C(=C(C=1C)O)C(CCC)=O)O

Proprietà calcolate

  • Massa esatta: 224.10488
  • Massa monoisotopica: 224.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 241
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.8A^2
  • XLogP3: 2.6

Proprietà sperimentali

  • Densità: 1.173
  • Punto di fusione: 156-161°; mp 116.5°
  • Punto di ebollizione: 380.5°C at 760 mmHg
  • Punto di infiammabilità: 144.8°C
  • Indice di rifrazione: 1.549
  • PSA: 66.76
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti